REACTION_CXSMILES
|
[OH2:1].C([O-])(=O)C.[Na+].Cl.[NH2:8]O.[C:10]1(=O)[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][CH2:11]1>C(O)C>[C:10]1(=[N:8][OH:1])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][CH2:11]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.6 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.72 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.9 kg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1.994 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
apparatus equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
a temperature probe and reflux condenser
|
Type
|
WASH
|
Details
|
to rinse off the funnel
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
maintained at 75°-85° C. for another 75 minutes
|
Duration
|
75 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled with the aid of ice
|
Type
|
CUSTOM
|
Details
|
reached 32° C.
|
Type
|
CUSTOM
|
Details
|
contained in a 200 L vessel
|
Type
|
WASH
|
Details
|
The reaction vessel was washed with an additional 2 L of water which
|
Type
|
ADDITION
|
Details
|
was added to the 200 L vessel
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a filter pad
|
Type
|
WASH
|
Details
|
the wet cake washed with 4 L of water
|
Type
|
CUSTOM
|
Details
|
dried for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C. for 2 days
|
Duration
|
2 d
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC2=CC=CC=C12)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.01 mol | |
AMOUNT: MASS | 2.094 kg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |